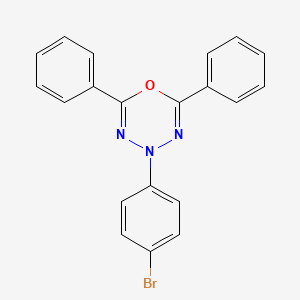
4-(4-Bromophenyl)-2,6-diphenyl-4H-1,3,4,5-oxatriazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromophenyl)-2,6-diphenyl-4H-1,3,4,5-oxatriazine is an organic compound that belongs to the class of oxatriazines This compound is characterized by the presence of a bromophenyl group and two phenyl groups attached to an oxatriazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2,6-diphenyl-4H-1,3,4,5-oxatriazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzoyl chloride with diphenylamine in the presence of a base, followed by cyclization with a suitable reagent to form the oxatriazine ring . The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-2,6-diphenyl-4H-1,3,4,5-oxatriazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The oxatriazine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are commonly used.
Oxidizing Agents: Agents like hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxatriazine derivatives .
Scientific Research Applications
4-(4-Bromophenyl)-2,6-diphenyl-4H-1,3,4,5-oxatriazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-2,6-diphenyl-4H-1,3,4,5-oxatriazine involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with biological molecules through halogen bonding, while the oxatriazine ring can participate in hydrogen bonding and other interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic Acid: This compound shares the bromophenyl group but has different functional groups and applications.
4-Bromothiophenol: Similar in having a bromophenyl group, but it contains a thiol group instead of an oxatriazine ring.
4-Bromobiphenyl: Contains a bromophenyl group and a biphenyl structure, differing in its overall chemical properties and applications.
Uniqueness
4-(4-Bromophenyl)-2,6-diphenyl-4H-1,3,4,5-oxatriazine is unique due to its oxatriazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
112342-40-2 |
|---|---|
Molecular Formula |
C20H14BrN3O |
Molecular Weight |
392.2 g/mol |
IUPAC Name |
4-(4-bromophenyl)-2,6-diphenyl-1,3,4,5-oxatriazine |
InChI |
InChI=1S/C20H14BrN3O/c21-17-11-13-18(14-12-17)24-22-19(15-7-3-1-4-8-15)25-20(23-24)16-9-5-2-6-10-16/h1-14H |
InChI Key |
CRVPICDJMRJVFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=C(O2)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methylidenespiro[4.5]decan-7-one](/img/structure/B14303938.png)
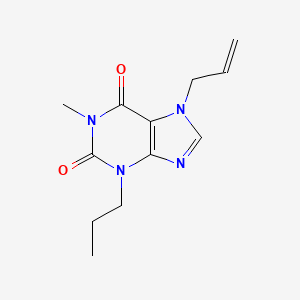
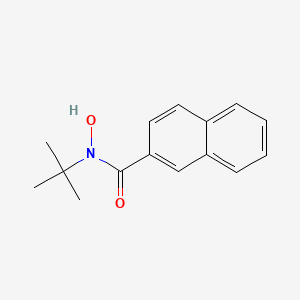
![1-(2-methoxy-1-methylethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B14303964.png)
![Ethyl [4-(acetyloxy)cyclohexylidene]acetate](/img/structure/B14303968.png)
![3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one](/img/structure/B14303981.png)
![Acetic acid;5-[tert-butyl(dimethyl)silyl]oxypent-2-en-1-ol](/img/structure/B14303988.png)
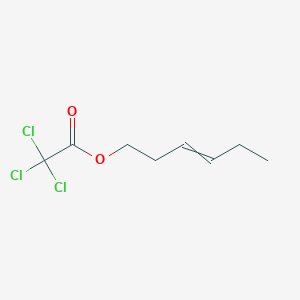
![{2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid](/img/structure/B14304000.png)
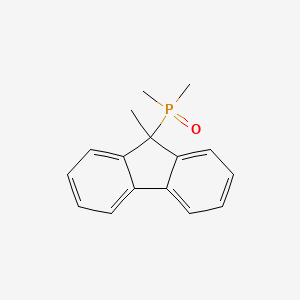
![3'-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5'-[1,4,2]oxaselenazole]](/img/structure/B14304016.png)



